Cas no 83171-39-5 ([4-(methylsulfanyl)phenyl]methanamine)

[4-(methylsulfanyl)phenyl]methanamine structure
83171-39-5 structure
Product Name:[4-(methylsulfanyl)phenyl]methanamine
CAS番号:83171-39-5
MF:C8H11NS
メガワット:153.24464058876
MDL:MFCD01310831
CID:721213
PubChem ID:2760080
Update Time:2025-05-28

[4-(methylsulfanyl)phenyl]methanamine 化学的及び物理的性質

名前と識別子

    • RARECHEM AL BW 2147
    • 4-METHYLSULFANYL-BENZYLAMINE
    • 1-[4-(methylthio)phenyl]methanamine
    • (4-(Methylthio)phenyl)MethanaMine
    • (4-methylsulfanylphenyl)methanamine
    • 4-(METHYLTHIO)BENZYL AMINE
    • Benzenemethanamine,4-(methylthio)-
    • 4-methylsulfanylbenzylamine
    • 4-methylthiobenzyl amine
    • p-methylthiobenzylamine
    • [4-(methylsulfanyl)phenyl]methanamine
    • 4-(Methylthio)benzenemethanamine (ACI)
    • Benzylamine, p-(methylthio)- (7CI)
    • 1-(4-(Methylthio)phenyl)methanamine
    • 4-(Methylthio)benzylamine
    • Benzenemethanamine, 4-(methylthio)-
    • 4-(methylthio)-benzylamine
    • ALBB-005369
    • DTXSID50375013
    • BBL037745
    • SB76187
    • 83171-39-5
    • CHEMBL4557283
    • FS-1205
    • MFCD01310831
    • CS-0206938
    • AKOS000266433
    • 1-[4-(methylsulfanyl)phenyl]methanamine
    • 4-(Methylthio)benzylamine, AldrichCPR
    • SCHEMBL2092148
    • BP-21172
    • [4-(methylthio)benzyl]amine
    • EN300-54196
    • STK503376
    • SBMPBXFNKYJNIC-UHFFFAOYSA-N
    • Z54751956
    • SY062628
    • 4-methylthiobenzylamine
    • MDL: MFCD01310831
    • インチ: 1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
    • InChIKey: SBMPBXFNKYJNIC-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C=CC(CN)=CC=1

計算された属性

  • せいみつぶんしりょう: 153.06100
  • どういたいしつりょう: 153.06122053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 87.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 51.3Ų

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 144-149 ºC (6 Torr)
  • フラッシュポイント: 114.2±22.6 ºC,
  • ようかいど: 微溶性(3.5 g/l)(25ºC)、
  • PSA: 51.32000
  • LogP: 2.56750

[4-(methylsulfanyl)phenyl]methanamine セキュリティ情報

[4-(methylsulfanyl)phenyl]methanamine 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

[4-(methylsulfanyl)phenyl]methanamine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
009292-1g
4-(Methylthio)benzylamine
83171-39-5 96%
1g
£48.00 2022-03-01
Alichem
A019112204-5g
(4-(Methylthio)phenyl)methanamine
83171-39-5 95%
5g
$211.46 2023-08-31
Alichem
A019112204-25g
(4-(Methylthio)phenyl)methanamine
83171-39-5 95%
25g
$686.70 2023-08-31
Fluorochem
009292-5g
4-(Methylthio)benzylamine
83171-39-5 96%
5g
£162.00 2022-03-01
TRC
M219025-50mg
4-(Methylthio)benzylamine
83171-39-5
50mg
$ 50.00 2022-06-04
TRC
M219025-100mg
4-(Methylthio)benzylamine
83171-39-5
100mg
$ 65.00 2022-06-04
TRC
M219025-500mg
4-(Methylthio)benzylamine
83171-39-5
500mg
$ 115.00 2022-06-04
Apollo Scientific
OR322186-1g
4-(Methylthio)benzylamine
83171-39-5 97%
1g
£44.00 2025-02-19
Apollo Scientific
OR322186-5g
4-(Methylthio)benzylamine
83171-39-5 97%
5g
£187.00 2025-02-19
abcr
AB149996-1 g
4-(Methylthio)benzylamine, 97%; .
83171-39-5 97%
1g
€128.10 2023-05-09

[4-(methylsulfanyl)phenyl]methanamine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Iron oxide (Fe2O3) ,  Iron Solvents: Isopropanol ;  24 h, 50 bar, 120 °C
リファレンス
Silica-supported Fe/Fe-O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives
Chandrashekhar, Vishwas G. ; et al, Nature Catalysis, 2022, 5(1), 20-29

合成方法 2

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 90 °C
リファレンス
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; et al, ChemRxiv, 2021, 1, 1-15

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Cyclization of benzylaminonitriles. Part 5. Alkylthio and arylthio activating groups
Euerby, Melvin R.; et al, Journal of Chemical Research, 1982, (9), 240-1

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Methanol
2.1 Solvents: Diethyl ether
リファレンス
Butylboronic acid as a convenient reagent for the separation of isomeric cis,trans-cycloalkanediols
Brown, Herbert C.; et al, Journal of Organic Chemistry, 1962, 27, 4708-9

合成方法 5

はんのうじょうけん
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

合成方法 6

はんのうじょうけん
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

合成方法 7

はんのうじょうけん
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

合成方法 8

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
リファレンス
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt ,  Graphene Solvents: Methanol ;  4 h, 2 MPa, 90 °C
リファレンス
A general synthesis of amines via cobalt atoms individually anchored by divacancy sites on graphene-shelled layers
Zhuang, Xiuzheng; et al, Chem Catalysis, 2023, 3(8),

合成方法 10

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: 2-Methyl-2-butanol ;  5 - 7 bar; 40 bar; 24 h, 130 °C
リファレンス
Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines
Senthamarai, Thirusangumurugan; et al, Nature Communications, 2018, 9(1), 1-12

合成方法 11

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
リファレンス
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

合成方法 12

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
リファレンス
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

合成方法 13

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
リファレンス
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

合成方法 14

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide ,  1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

合成方法 15

はんのうじょうけん
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

合成方法 16

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 3 h, rt
リファレンス
Nickel-catalyzed reversible functional group metathesis between aryl nitriles and aryl thioethers
Delcaillau, Tristan; et al, ChemRxiv, 2020, 1, 1-8

合成方法 17

はんのうじょうけん
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

合成方法 18

はんのうじょうけん
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

合成方法 19

はんのうじょうけん
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

合成方法 20

はんのうじょうけん
1.1 Reagents: 1,2-Bis(dicyclohexylphosphino)ethane Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: o-Xylene ;  24 h, 140 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
リファレンス
Nickel-Catalyzed Reversible Functional Group Metathesis Between Aryl Nitriles And Aryl Thioethers
Delcaillau, Tristan; et al, Journal of the American Chemical Society, 2021, 143(10), 3723-3728

[4-(methylsulfanyl)phenyl]methanamine Raw materials

[4-(methylsulfanyl)phenyl]methanamine Preparation Products

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